Methyl 2-methylbenzofuran-6-carboxylate
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Overview
Description
Methyl 2-methylbenzofuran-6-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by a methyl group attached to the second position of the benzofuran ring and a carboxylate ester group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylbenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylphenol with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzofuran ring. The resulting intermediate is then esterified to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Methyl 2-methylbenzofuran-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
- Methyl 6-methylbenzofuran-2-carboxylate
- Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
- Ethyl 5-nitrobenzofuran-2-carboxylate
Comparison: Methyl 2-methylbenzofuran-6-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications .
Properties
CAS No. |
133845-00-8 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-5-8-3-4-9(11(12)13-2)6-10(8)14-7/h3-6H,1-2H3 |
InChI Key |
JXWQABFXFAAOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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